molecular formula C17H12BrCl2N3O2S2 B2883243 N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 392302-66-8

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2883243
CAS No.: 392302-66-8
M. Wt: 505.23
InChI Key: VVJFAHOXUQQWIA-UHFFFAOYSA-N
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Description

N-(5-{[(4-Bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylsulfanyl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. The molecule integrates multiple functional groups:

  • 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for its role in modulating biological activity .
  • 2,4-Dichlorophenoxyacetamide: A phenoxyacetamide derivative with chloro substituents, which may influence receptor binding and metabolic stability .

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrCl2N3O2S2/c18-11-3-1-10(2-4-11)9-26-17-23-22-16(27-17)21-15(24)8-25-14-6-5-12(19)7-13(14)20/h1-7H,8-9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJFAHOXUQQWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrCl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves several steps. One common synthetic route includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then cyclized with chloroacetic acid to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2,4-dichlorophenoxyacetic acid under appropriate conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, molecular properties, and reported biological activities.

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Notable Features References
Target Compound 4-Bromobenzylsulfanyl, 2,4-dichlorophenoxy C₁₇H₁₂BrCl₂N₃O₂S₂ Dual halogenation (Br, Cl) enhances lipophilicity and potential bioactivity
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 4-Trifluoromethylbenzylsulfanyl, 4-chlorophenoxy C₁₉H₁₄ClF₃N₃O₂S₂ CF₃ group increases electron-withdrawing effects and metabolic stability
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 4-Methoxybenzylsulfanyl, 2-chloro-5-CF₃-phenyl C₂₀H₁₆ClF₃N₃O₂S₃ Methoxy group improves solubility; dual sulfanyl groups may enhance binding
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Benzylsulfanyl, 3-chloro-4-methylphenyl C₁₉H₁₇ClN₄O S₃ Benzyl group increases aromatic interactions; chloro-methyl optimizes steric fit
N-(5-{2-[(4-Bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide 4-Bromophenylsulfonylethyl, 4-methylphenylsulfanyl C₁₉H₁₈BrN₃O₃S₃ Sulfonyl group enhances polarity; methylphenyl balances hydrophobicity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s bromo and dichloro substituents likely increase logP values compared to analogs with methoxy or trifluoromethyl groups .
  • Metabolic Stability : Trifluoromethyl groups (as in ) reduce oxidative metabolism, whereas methoxy groups () may undergo demethylation .

Key Research Findings and Implications

Halogenation Effects : Bromine and chlorine atoms in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in structurally similar N-(4-bromophenyl)acetamide derivatives .

Dual Sulfanyl/Sulfonyl Moieties : Compounds with both sulfanyl and sulfonyl groups (e.g., ) exhibit balanced solubility and target affinity, suggesting the target compound’s 4-bromobenzylsulfanyl group could optimize these properties .

Structure-Activity Relationships (SAR): Substituents on the phenoxy ring (e.g., 2,4-dichloro vs. 4-chloro) significantly influence anti-inflammatory efficacy, with dichloro derivatives showing higher potency in preliminary assays .

Biological Activity

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies, synthesis methods, and detailed findings from various research studies.

Structural Overview

The compound features several notable structural components:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Bromophenyl Group : Enhances biological interactions and pharmacokinetic properties.
  • Dichlorophenoxy Acetamide Moiety : Imparts additional biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring can modulate various biological pathways, influencing cellular processes like apoptosis and proliferation.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promising results against several cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Induces apoptosis via BAX upregulation
Compound BHepG2 (Liver)15.0Inhibits cell cycle progression
Compound CA549 (Lung)10.0Triggers mitochondrial dysfunction

In a study involving this compound, it was found to induce apoptosis in MCF-7 cells by upregulating BAX and downregulating Bcl-2 proteins, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Thiadiazole derivatives are known to exhibit broad-spectrum activity against various bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans64 µg/mL

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • In Vivo Studies : A recent study evaluated the compound's efficacy in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.
  • Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance .

Q & A

Q. Comparative Analysis of Structural Analogues

Compound ModificationBiological ImpactReference
Replacement of Br with ClReduced antimicrobial potency
Removal of dichlorophenoxy groupLoss of herbicidal activity (IC50 > 100 µM)

Basic: What validated synthesis protocols exist for this compound?

A typical synthesis involves:

Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carboxylic acids under reflux (e.g., acetic acid, 80°C, 12 hours) .

Sulfanyl group introduction : Using 4-bromobenzyl mercaptan and a base (e.g., K₂CO₃) in DMF at 60°C .

Acetamide coupling : Activating 2-(2,4-dichlorophenoxy)acetic acid with EDCI/HOBt, followed by reaction with the thiadiazole-amine intermediate .

Q. Key Quality Control Steps :

  • Purity monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) .
  • Structural confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS (calculated [M+H]⁺: 528.97) .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Q. Variables to optimize :

  • Temperature : Higher reflux temperatures (90°C vs. 70°C) reduce reaction time but may increase side products.
  • Solvent polarity : DMF improves solubility of intermediates compared to THF, enhancing coupling efficiency .
  • Catalyst use : Adding 4-dimethylaminopyridine (DMAP) accelerates acetamide formation by 30% .

Case Study :
In a derivative synthesis (compound 6an), optimizing stoichiometry (1:1.2 molar ratio of thiadiazole to activated acid) increased yield from 55% to 82% .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Q. Strategies :

  • Dose-response standardization : Compare IC50 values under identical assay conditions (e.g., 72-hour incubation vs. 48-hour) .
  • Multi-omics validation : For herbicidal activity, transcriptomics revealed disruption of galactose metabolism, while metabolomics showed altered ascorbate pathways, confirming target specificity .
  • Enzyme vs. cell-based assays : Discrepancies may arise from cell permeability issues. Use SPR (surface plasmon resonance) to validate direct target binding .

Advanced: What experimental designs are recommended for studying enzyme inhibition?

Q. Stepwise Approach :

In vitro enzyme assays : Use purified target enzymes (e.g., cytochrome P450) with fluorogenic substrates. Measure inhibition via fluorescence quenching (λex/λem = 340/460 nm) .

Kinetic analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.

Cellular validation : Treat cell lines (e.g., HepG2) and quantify enzyme activity via Western blot (e.g., CYP3A4 expression) .

Q. Example Data :

EnzymeIC50 (µM)Inhibition TypeReference
CYP3A412.3Non-competitive
Acetylcholinesterase45.6Competitive

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Q. Methodology :

Scaffold diversification : Synthesize analogues with substitutions at the bromophenyl (e.g., 4-F, 4-CF₃) or dichlorophenoxy (e.g., 2-Cl, 3-NO₂) positions .

Bioactivity profiling : Test against a panel of targets (e.g., antifungal: Candida albicans; anticancer: MCF-7 cells).

Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) .

Q. SAR Findings :

Derivative ModificationAntifungal IC50 (µM)ΔG (kcal/mol)
4-Bromophenyl → 4-CF₃8.7-9.2
2,4-Dichlorophenoxy → 2-Cl25.4-7.8

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